molecular formula C11H20O2 B14312791 2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane CAS No. 112025-32-8

2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane

Katalognummer: B14312791
CAS-Nummer: 112025-32-8
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: MYKNDVITZDMXAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpent-3-en-1-ol with formaldehyde in the presence of an acid catalyst to form the dioxane ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which 2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary based on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane: A similar compound with a dioxolane ring instead of a dioxane ring.

    4-Methylpent-3-en-1-ol: A precursor in the synthesis of the compound, with similar structural features.

Uniqueness

2-Methyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxane is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

112025-32-8

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxane

InChI

InChI=1S/C11H20O2/c1-10(2)6-4-7-11(3)12-8-5-9-13-11/h6H,4-5,7-9H2,1-3H3

InChI-Schlüssel

MYKNDVITZDMXAI-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1(OCCCO1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.